molecular formula C10H11BrN2O4 B2956263 2-(2-Bromo-4-nitrophenoxy)-N,N-dimethylacetamide CAS No. 2377920-28-8

2-(2-Bromo-4-nitrophenoxy)-N,N-dimethylacetamide

Cat. No.: B2956263
CAS No.: 2377920-28-8
M. Wt: 303.112
InChI Key: CLNURLPGLVJFQN-UHFFFAOYSA-N
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Description

2-(2-Bromo-4-nitrophenoxy)-N,N-dimethylacetamide is an organic compound characterized by the presence of bromine, nitro, and acetamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromo-4-nitrophenoxy)-N,N-dimethylacetamide typically involves the reaction of 2-bromo-4-nitrophenol with N,N-dimethylacetamide in the presence of a suitable base. The reaction conditions often include:

    Solvent: Common solvents used include dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Temperature: The reaction is usually carried out at elevated temperatures, around 80-100°C.

    Catalyst/Base: Bases such as potassium carbonate (K2CO3) or sodium hydride (NaH) are often employed to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromo-4-nitrophenoxy)-N,N-dimethylacetamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic substitution reactions.

    Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

    Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used.

    Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or iron powder (Fe) in acidic conditions.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

Major Products Formed

    Substitution: Products depend on the nucleophile used, such as azides or thiocyanates.

    Reduction: The major product is the corresponding amine derivative.

    Oxidation: Products vary based on the oxidizing agent and conditions used.

Scientific Research Applications

2-(2-Bromo-4-nitrophenoxy)-N,N-dimethylacetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Bromo-4-nitrophenoxy)-N,N-dimethylacetamide involves its interaction with specific molecular targets. The bromine and nitro groups play a crucial role in its reactivity and biological activity. The compound may interact with enzymes or receptors, leading to various biochemical effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-4-nitrophenol: Shares the bromine and nitro groups but lacks the acetamide functionality.

    N,N-Dimethylacetamide: Contains the acetamide group but lacks the bromine and nitro groups.

    4-(2-Bromo-4-nitrophenoxy)tetrahydro-2H-pyran: Similar structure but with a tetrahydro-2H-pyran ring instead of the acetamide group.

Uniqueness

2-(2-Bromo-4-nitrophenoxy)-N,N-dimethylacetamide is unique due to the combination of bromine, nitro, and acetamide groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-(2-bromo-4-nitrophenoxy)-N,N-dimethylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrN2O4/c1-12(2)10(14)6-17-9-4-3-7(13(15)16)5-8(9)11/h3-5H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLNURLPGLVJFQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)COC1=C(C=C(C=C1)[N+](=O)[O-])Br
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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